molecular formula C10H12N2O2 B1526295 5-Allyl-2-cyclopropylpyrimidine-4,6-diol CAS No. 1311275-28-1

5-Allyl-2-cyclopropylpyrimidine-4,6-diol

Cat. No. B1526295
M. Wt: 192.21 g/mol
InChI Key: ZTOIYCPSBBDXHY-UHFFFAOYSA-N
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Description

5-Allyl-2-cyclopropylpyrimidine-4,6-diol is a pyrimidine derivative with the CAS Number: 1311275-28-1 . It has a linear formula of C10H12N2O2 and a molecular weight of 192.22 . It is commonly used in scientific research due to its unique properties.


Molecular Structure Analysis

The InChI code for 5-Allyl-2-cyclopropylpyrimidine-4,6-diol is 1S/C10H12N2O2/c1-2-3-7-9(13)11-8(6-4-5-6)12-10(7)14/h2,6H,1,3-5H2,(H2,11,12,13,14) . This code provides a specific representation of the molecule’s structure.

The product is described as having a molecular weight of 192.22 and a linear formula of C10H12N2O2 .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 5-Allyl-2-cyclopropylpyrimidine-4,6-diol, especially those with modifications on the pyrimidine ring, have been investigated for their antiviral properties. For instance, carbocyclic analogues of 7-deazaguanosine, which bear resemblance in terms of containing a pyrimidine component and modifications at specific positions, have shown selective inhibitory activities against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in cell cultures (Legraverend et al., 1985).

HIV-1 Reverse Transcriptase Inhibitors

Pyrimidine derivatives, including those with allyl groups, have been synthesized and evaluated for their in vitro activities against HIV-1. The substitution at specific positions on the pyrimidine ring has been found to significantly affect the anti-HIV-1 reverse transcriptase activity, indicating potential applications in designing drugs to combat HIV (Khalifa & Al-Omar, 2014).

Antiviral and Antimicrobial Applications

Second-generation methylenecyclopropane analogues of nucleosides, which include cyclopropyl and allyl groups, have been synthesized and assessed for their antiviral activity. These compounds have shown effectiveness against human and murine cytomegalovirus (HCMV and MCMV), with specific derivatives demonstrating no cytotoxicity and significant potency, highlighting their potential as antiviral agents (Zhou et al., 2004).

Organic Synthesis and Catalysis

Research on compounds featuring allyl and cyclopropyl groups has also extended into organic synthesis, where these motifs are used in the development of new synthetic methodologies. For example, gold-catalyzed reactions involving allyl-containing compounds have been explored for regioselective ring-opening transformations, demonstrating the utility of these motifs in constructing complex molecules with potential pharmaceutical applications (Sawama et al., 2009).

Safety And Hazards

The safety information available indicates that 5-Allyl-2-cyclopropylpyrimidine-4,6-diol is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-cyclopropyl-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-3-7-9(13)11-8(6-4-5-6)12-10(7)14/h2,6H,1,3-5H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIYCPSBBDXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(NC1=O)C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176665
Record name 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2-cyclopropylpyrimidine-4,6-diol

CAS RN

1311275-28-1
Record name 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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